3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that features both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This unique structure imparts the compound with distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be mediated by transition metals such as copper or silver.
Coupling with Picolinamide: The final step involves coupling the imidazole derivative with picolinamide under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or picolinamide moieties.
Scientific Research Applications
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of imidazole receptors is beneficial.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
- 4-imidazol-1-yl-3-(trifluoromethyl)aniline
Uniqueness
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H7F3N4O |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18) |
InChI Key |
BRPDRUSCYOZPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.